REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16]CC=C)=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].C[Si](Cl)(C)C.[OH-].[Na+].O1C[CH2:40][CH2:39][CH2:38]1>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([CH2:40][CH:39]=[CH2:38])([C:14]([OH:16])=[O:15])[CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5|
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Name
|
piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester
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Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)C(=O)OCC=C
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Name
|
|
Quantity
|
625 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
35.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −67° C. again
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 2.5° C. over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for additional 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the mixture was washed with n-hexane (940 ml)
|
Type
|
WASH
|
Details
|
The separated aqueous layer was washed with n-hexane (250 ml) again
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (800 ml)
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with water (800 ml) and saturated aqueous sodium chloride solution (400 ml)
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous layer was extracted with ethyl acetate (500 ml) again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting residue was slurry-washed with n-hexane/ethyl acetate (10/1, 660 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)(C(=O)O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |